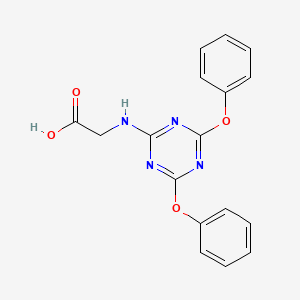
2-(4-biphenylyloxy)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-(4-biphenylyloxy)-N-(2-methoxyphenyl)acetamide" is a compound of interest in the field of organic chemistry, particularly for its potential applications in pharmacology and materials science. This compound exhibits intriguing chemical properties due to its unique molecular structure.
Synthesis Analysis
The synthesis of compounds similar to 2-(4-biphenylyloxy)-N-(2-methoxyphenyl)acetamide often involves complex organic reactions. For instance, the synthesis of related compounds like N-(3-Amino-4-methoxyphenyl)acetamide and p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside utilizes palladium-catalyzed reactions and boron trifluoride etherate in dry methylene chloride, respectively (Zhang Qun-feng, 2008) (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Molecular Structure Analysis
Molecular structure analysis of compounds like 2-(4-biphenylyloxy)-N-(2-methoxyphenyl)acetamide typically involves X-ray diffraction and NMR spectroscopy. These techniques provide insights into the crystal structure and molecular conformation. For example, a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, crystallizes in the orthorhombic system, indicating a complex molecular geometry (G. Sharma et al., 2018).
Chemical Reactions and Properties
Compounds of this nature often exhibit diverse chemical reactions and properties. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide show interesting reactivity patterns, indicating the potential for complex chemical behavior (A. Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. For example, the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides provide insights into their linear and bent chain conformations, which can impact their physical properties (A. Camerman et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial for understanding the potential applications of these compounds. For instance, p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts demonstrate the versatility and reactivity of similar chemical groups (Takeo Sakai et al., 2022).
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
- The development of colorimetric assays for enzymes such as N-acetyl-β-D-glucosaminidase (NAG) in pathological urine has utilized related compounds for substrate development. A study described the comparison of a substrate similar in structure to 2-(4-biphenylyloxy)-N-(2-methoxyphenyl)acetamide for determining urinary NAG, highlighting its potential for routine monitoring of renal patients in both laboratory and clinical settings (Yuen et al., 1984).
Environmental Science Applications
- Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes has provided insights into the metabolic pathways and potential environmental and health impacts of related compounds. This study contributes to understanding the biotransformation and ecological risks of acetamide derivatives in agricultural settings (Coleman et al., 2000).
Materials Science Applications
- The synthesis and investigation of metal complexes derived from aryl acetamides, including compounds structurally related to 2-(4-biphenylyloxy)-N-(2-methoxyphenyl)acetamide, have been explored for their potential in medicinal chemistry. These studies focus on designing new compounds with fewer toxic side effects and potential applications in enzyme inhibition and as anticancer agents (Sultana et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-10-6-5-9-19(20)22-21(23)15-25-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGGYSRELRCCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-8-({2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}methyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595515.png)
![N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5595518.png)


![2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5595548.png)


![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5595569.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5595575.png)

![N-(2-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5595591.png)


![2-(2,3-dihydro-1H-inden-1-yl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5595622.png)